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Compound of Interest

Compound Name:
2,2-Difluoro-1-(4-

fluorophenyl)ethanone

CAS No.: 50562-06-6

Cat. No.: B3037620

Get Quote

Executive Summary
2,2-Difluoro-4'-fluoroacetophenone (CAS: 50562-06-6) is an aromatic ketone characterized by

a gem-difluoro substitution at the

-position and a para-fluorine on the phenyl ring. It serves as a high-value intermediate in the
synthesis of bioactive compounds, particularly for introducing the metabolically stable
difluoromethyl (

) motif or for constructing heterocycles via condensation reactions. This guide details its
structural properties, validated synthesis pathways, and applications in drug discovery.[1][2]

Part 1: Structural Identity & Nomenclature
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Attribute Detail

IUPAC Name 2,2-Difluoro-1-(4-fluorophenyl)ethan-1-one

Common Synonyms -Difluoro-4'-fluoroacetophenone; 2,2-Difluoro-4-

fluoroacetophenone

CAS Number 50562-06-6

Molecular Formula

Molecular Weight 174.12 g/mol

SMILES FC1=CC=C(C(=O)C(F)F)C=C1

InChI Key ROMXIJKGAUMYOY-UHFFFAOYSA-N

Structural Analysis
The molecule features two distinct fluorinated regions:

Aryl Fluorine (C4'): Deactivates the ring toward electrophilic attack but enables nucleophilic

aromatic substitution (

) under specific conditions.

-Difluoro Carbonyl: The two

-fluorine atoms exert a strong inductive electron-withdrawing effect, significantly increasing
the electrophilicity of the carbonyl carbon compared to non-fluorinated acetophenones. This
makes the ketone highly reactive toward nucleophiles (e.g., Grignard reagents, amines).

Part 2: Physicochemical Profile

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037620?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Description

Appearance
Colorless to pale yellow liquid or low-melting

solid

Boiling Point ~190–200 °C (Predicted at 760 mmHg)

Density ~1.3–1.4 g/cm³

Solubility
Soluble in organic solvents (DCM, THF, EtOAc);

limited solubility in water

Reactivity
Prone to hydrate formation in aqueous media

due to electron-deficient carbonyl

Part 3: Synthetic Pathways
Two primary methodologies are employed for the synthesis of 2,2-Difluoro-4'-

fluoroacetophenone: Friedel-Crafts Acylation (Industrial) and Grignard Addition (Laboratory

Scale).

Method A: Friedel-Crafts Acylation (Preferred Route)
This method involves the direct acylation of fluorobenzene with difluoroacetyl chloride. It is

favored for its atom economy and scalability.

Reagents: Fluorobenzene, Difluoroacetyl chloride, Aluminum Chloride (

).

Mechanism: Electrophilic Aromatic Substitution (

).

Protocol:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and

dropping funnel. Maintain an inert atmosphere (

).
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Catalyst Preparation: Suspend anhydrous

(1.2 equiv) in dry dichloromethane (DCM) or use neat fluorobenzene as solvent.

Addition: Cool to 0°C. Add difluoroacetyl chloride (1.0 equiv) dropwise.

Reaction: Add fluorobenzene (1.0–1.2 equiv) slowly. The reaction is exothermic.

Heating: Allow to warm to room temperature (RT) and reflux at 40–50°C for 2–4 hours.

Quench: Pour the mixture over crushed ice/HCl to hydrolyze the aluminum complex.

Workup: Extract with DCM, wash with brine, dry over

, and concentrate. Purify via vacuum distillation.

Method B: Grignard Reaction
Useful when difluoroacetyl chloride is unavailable, utilizing ethyl difluoroacetate.

Reagents: 4-Fluorophenylmagnesium bromide, Ethyl difluoroacetate.

Conditions: Cryogenic (

), THF solvent.

Protocol:

Reagent Formation: Prepare 4-fluorophenylmagnesium bromide (1.0 M in THF) from 1-

bromo-4-fluorobenzene and Mg turnings.

Addition: Cool a solution of ethyl difluoroacetate (1.0 equiv) in dry THF to

.

Coupling: Add the Grignard reagent dropwise over 1 hour. Note: Inverse addition is crucial to

prevent double addition (formation of the tertiary alcohol).

Quench: Quench with saturated
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at low temperature.

Synthesis Workflow Diagram
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Figure 1: Parallel synthetic pathways for 2,2-Difluoro-4'-fluoroacetophenone highlighting the

Friedel-Crafts and Grignard routes.

Part 4: Reactivity & Applications
The unique electronic signature of 2,2-Difluoro-4'-fluoroacetophenone drives its utility in drug

design.

1. Bioisosteric Replacement
The

group acts as a lipophilic bioisostere for oxygen (ether) or a carbonyl group. In the context of
this ketone, reduction yields the
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-difluoroalcohol, a transition-state mimic for hydrolytic enzymes.

2. Heterocycle Synthesis
The electron-deficient carbonyl is an excellent electrophile for condensation reactions.

Thiazole Formation: Reaction with thioamides (Hantzsch synthesis).

Imidazole Formation: Reaction with amidines.

3. Enzymatic Inhibition
Derivatives of this ketone are often explored as inhibitors of:

Histone Deacetylases (HDACs): The electrophilic ketone can form a reversible hemiketal

with the active site zinc-bound water or serine residues.

Serine Proteases: Forming transition-state analog complexes.

Reactivity Logic Diagram
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Figure 2: Divergent reactivity profile showing conversion to alcohols, heterocycles, and

hydrates.[2][3][4][5][6][7][8][9][10]
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Part 5: Safety & Handling
Hazard Classification (GHS):

Skin Irritation: Category 2 (Causes skin irritation).[11]

Eye Irritation: Category 2A (Causes serious eye irritation).

STOT-SE: Category 3 (May cause respiratory irritation).

Handling Protocols:

Engineering Controls: Always handle within a certified chemical fume hood. The compound

may release fluoride ions upon thermal decomposition.

Storage: Store under inert gas (

or

) at 2–8°C. Moisture sensitive (hygroscopic).

Spill Response: Absorb with sand or vermiculite. Do not use water directly on large spills due

to potential hydrolysis and acid release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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